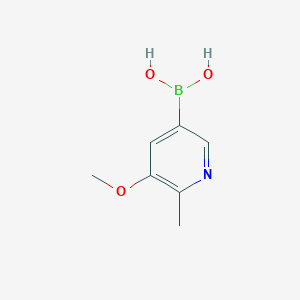

(5-Methoxy-6-methylpyridin-3-yl)boronic acid

Description

(5-Methoxy-6-methylpyridin-3-yl)boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Properties

IUPAC Name |

(5-methoxy-6-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-5-7(12-2)3-6(4-9-5)8(10)11/h3-4,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIHBDCSPMIZBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)C)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxy-6-methylpyridin-3-yl)boronic acid typically involves the borylation of 3-methoxy-2-methylpyridine. This process can be achieved using various boron reagents under different conditions. One common method involves the use of bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3). The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of (5-Methoxy-6-methylpyridin-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: (5-Methoxy-6-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions:

Palladium Catalysts: Palladium acetate (Pd(OAc)2) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) are commonly used catalysts for Suzuki–Miyaura coupling.

Major Products:

Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

Alcohols and Ketones: Formed through oxidation reactions.

Substituted Pyridines: Formed through nucleophilic substitution.

Scientific Research Applications

(5-Methoxy-6-methylpyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methoxy-6-methylpyridin-3-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

2-Methoxy-5-methylpyridine-3-boronic acid: Similar structure but different substitution pattern.

2-Chloro-5-methyl-3-pyridineboronic acid: Contains a chlorine atom instead of a methoxy group.

2-Methoxypyridine-5-boronic acid: Lacks the methyl group on the pyridine ring.

Uniqueness: (5-Methoxy-6-methylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both the methoxy and methyl groups on the pyridine ring influences its electronic properties and makes it a valuable intermediate in organic synthesis .

Biological Activity

(5-Methoxy-6-methylpyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique pyridine structure, is being investigated for various pharmacological applications, including its role as a potential therapeutic agent in cancer treatment and other diseases. This article explores the biological activity of (5-Methoxy-6-methylpyridin-3-yl)boronic acid, supported by data tables, case studies, and detailed research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | CHBNO |

| Molecular Weight | 151.06 g/mol |

| CAS Number | 53398388 |

| IUPAC Name | (5-Methoxy-6-methylpyridin-3-yl)boronic acid |

| SMILES | B(C1=CC(=CN=C1)C)(O)O |

Safety Data

The compound is classified under several hazard categories:

- Acute toxicity : Category 4

- Eye damage/irritation : Category 2

- Skin corrosion/irritation : Category 2

- Specific target organ toxicity : Category 3

Precautionary measures include avoiding skin and eye contact and ensuring proper ventilation when handling the compound.

(5-Methoxy-6-methylpyridin-3-yl)boronic acid exhibits biological activity through its interactions with various molecular targets. The boronic acid group is known to form reversible covalent bonds with diols, which can modulate the activity of enzymes and receptors, influencing biochemical pathways critical in disease processes.

Anticancer Activity

Recent studies have highlighted the potential of (5-Methoxy-6-methylpyridin-3-yl)boronic acid in cancer therapy. For instance:

- Study on Cell Lines : Research demonstrated that this compound inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties:

- In Vitro Studies : In laboratory settings, (5-Methoxy-6-methylpyridin-3-yl)boronic acid showed significant inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range.

Case Studies

- Case Study on Drug Development : A recent case study explored the use of (5-Methoxy-6-methylpyridin-3-yl)boronic acid as a lead compound in developing new anticancer agents. The study reported promising results in preclinical models, indicating a need for further clinical trials.

- Combination Therapy Research : Another study investigated the effects of combining this boronic acid derivative with conventional chemotherapeutics. Results suggested enhanced efficacy and reduced side effects compared to monotherapy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of (5-Methoxy-6-methylpyridin-3-yl)boronic acid, a comparison with other boronic acids was conducted:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| (3-Pyridyl)boronic acid | Moderate anticancer activity | Simple pyridine structure |

| (4-Methoxyphenyl)boronic acid | Strong anti-inflammatory | Effective in pain management |

| (5-Methoxy-6-methylpyridin-3-yl)boronic acid | High anticancer and antimicrobial activity | Unique interaction profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.